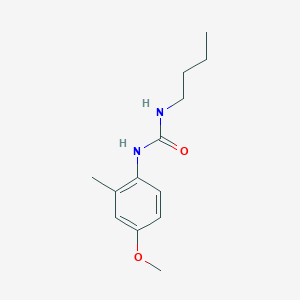
N-butyl-N'-(4-methoxy-2-methylphenyl)urea
Vue d'ensemble
Description
N-butyl-N'-(4-methoxy-2-methylphenyl)urea, also known as BMMU, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. BMMU is a urea-based compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
N-butyl-N'-(4-methoxy-2-methylphenyl)urea inhibits PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated and therefore inhibits its activity. PKC is involved in various cellular signaling pathways, including those involved in inflammation and cancer. By inhibiting PKC, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has the potential to modulate these pathways and affect cellular function.
Biochemical and Physiological Effects
N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its inhibition of PKC, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation. N-butyl-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the proliferation of cancer cells in vitro. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-N'-(4-methoxy-2-methylphenyl)urea in laboratory experiments is its high potency and selectivity for PKC. This makes it a valuable tool for studying the function of this enzyme. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. However, one limitation of using N-butyl-N'-(4-methoxy-2-methylphenyl)urea in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety of N-butyl-N'-(4-methoxy-2-methylphenyl)urea and its potential side effects.
Orientations Futures
There are several future directions for research involving N-butyl-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is the development of new anti-inflammatory drugs based on the structure of N-butyl-N'-(4-methoxy-2-methylphenyl)urea. Additionally, further studies are needed to determine the safety and potential side effects of N-butyl-N'-(4-methoxy-2-methylphenyl)urea. Another area of interest is the role of PKC in cancer and the potential use of N-butyl-N'-(4-methoxy-2-methylphenyl)urea as a cancer treatment. Finally, there is potential for the development of new neuroprotective drugs based on the structure of N-butyl-N'-(4-methoxy-2-methylphenyl)urea.
Applications De Recherche Scientifique
N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have potential applications in scientific research. One of the primary uses of N-butyl-N'-(4-methoxy-2-methylphenyl)urea is as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. N-butyl-N'-(4-methoxy-2-methylphenyl)urea is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the function of this enzyme. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-butyl-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-5-8-14-13(16)15-12-7-6-11(17-3)9-10(12)2/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSBEABGVVRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4277182.png)
![propyl 2-[(cyclopentylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277185.png)
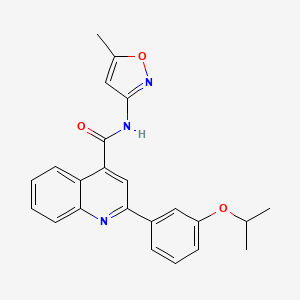
![3-{[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277203.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277213.png)
![dimethyl 5-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B4277219.png)
![methyl 4-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277232.png)
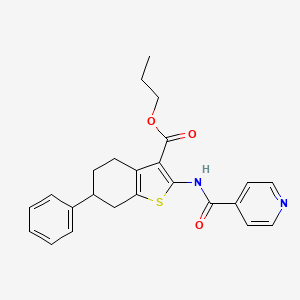
![ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277243.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277250.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4277261.png)
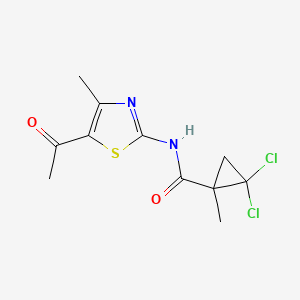
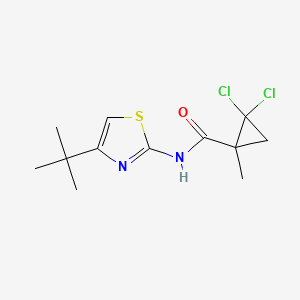
![isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277303.png)